molecular formula C9H9ClN6 B1196172 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine CAS No. 5583-76-6

4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine

Cat. No. B1196172
CAS RN: 5583-76-6
M. Wt: 236.66 g/mol
InChI Key: AFJGGVKGGIUNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine is a member of phenylhydrazines.

Scientific Research Applications

Eco-Friendly Synthesis Methods

The compound 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine has been utilized in the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound as eco-friendly energy sources. This process showcases the compound's versatility and its role in promoting sustainable chemistry practices by achieving high yields through environmentally friendly methods (Al‐Zaydi, 2009).

Pharmaceutical Potential and Reactivity Studies

Detailed computational evaluations have been conducted on pyrazole derivatives, including those similar to 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine, to understand their reactive properties, stability in water, and potential as pharmaceutical agents. Such studies provide insights into the molecule's behavior, laying the groundwork for its application in drug development, specifically indicating possible inhibitory activity against certain enzymes and pathogens (Thomas et al., 2018).

Antifungal and Antimicrobial Applications

Novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from derivatives of 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine have shown promising antifungal activity. This highlights the compound's utility in developing new antifungal agents with potential applications in agriculture and medicine (Ibrahim et al., 2008).

Anticancer Research

In the realm of cancer research, derivatives of 4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine have been synthesized and identified for their potential as anti-cancer agents. Studies on their electronic structure, physico-chemical properties, and docking analysis suggest these compounds might act as negative responders against specific enzymes, opening new avenues for cancer therapy (Thomas et al., 2019).

properties

CAS RN

5583-76-6

Product Name

4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine

Molecular Formula

C9H9ClN6

Molecular Weight

236.66 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C9H9ClN6/c10-5-1-3-6(4-2-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16)

InChI Key

AFJGGVKGGIUNFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)Cl

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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